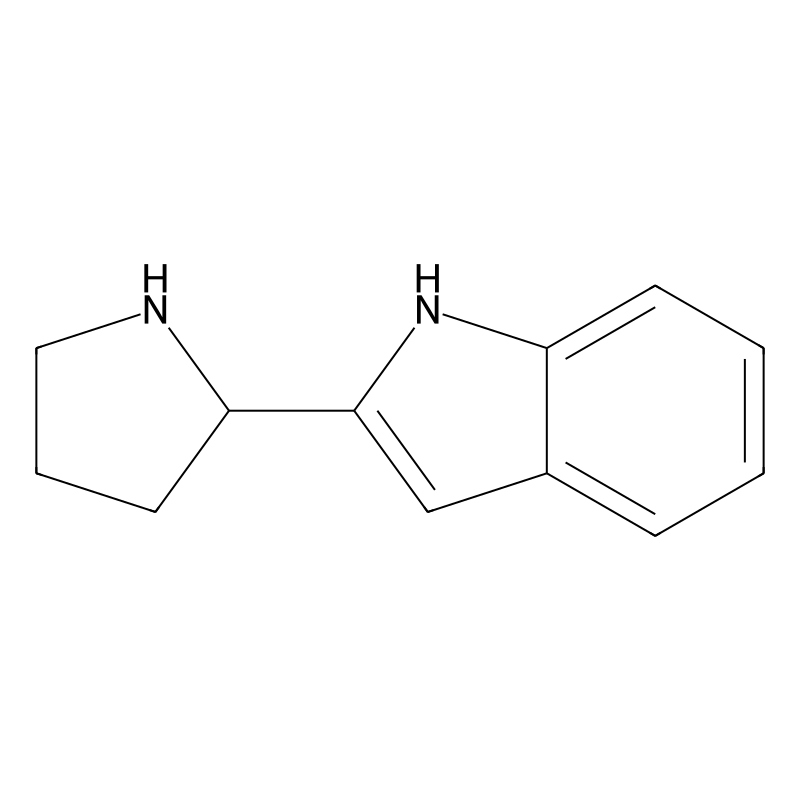

2-pyrrolidin-2-yl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Cannabinoid Receptor Ligand

2-Pyrrolidin-2-yl-1H-indole exhibits binding affinity to the cannabinoid receptors CB1 and CB2, though with lower potency compared to classical cannabinoids like THC []. This property has made it a valuable research tool for understanding the cannabinoid system and its role in various physiological processes.

Drug Discovery and Development

The structural features of 2-Pyrrolidin-2-yl-1H-indole have been used as a template for designing and developing novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions [, ].

Organic Chemistry

- Synthetic Studies: The synthesis and functionalization of 2-Pyrrolidin-2-yl-1H-indole have been reported in several scientific publications, contributing to the development of new methods and strategies for organic chemistry research [, ]. These studies provide valuable insights into the reactivity and potential applications of this molecule.

2-pyrrolidin-2-yl-1H-indole, with the molecular formula , is a compound that combines a pyrrolidine ring with an indole structure. This unique combination results in a molecule that possesses both aromatic and aliphatic characteristics, making it a versatile scaffold in medicinal chemistry. The presence of the nitrogen atom in the pyrrolidine ring contributes to the compound's polarity and potential biological activity, which is significant in drug design and development .

- Enaminylation: This reaction allows for the formation of pyrrolo[1,2-a]indoles, which are important in synthesizing complex organic molecules.

- Cyclization Reactions: These reactions can lead to the formation of various derivatives, enhancing the compound's pharmacological profile .

The compound's reactivity is influenced by the presence of both the indole and pyrrolidine moieties, allowing for diverse synthetic pathways.

Research indicates that 2-pyrrolidin-2-yl-1H-indole exhibits notable biological activities. It has been shown to possess:

- Antiproliferative Properties: Some derivatives demonstrate strong activity against cancer cell lines by inhibiting key enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways .

- Potential Neuroprotective Effects: The compound's structure suggests it may interact with neurotransmitter systems, although specific studies are needed to elucidate these effects fully.

Several methods have been developed for synthesizing 2-pyrrolidin-2-yl-1H-indole:

- Divergent Synthesis: This approach utilizes acid-controlled conditions to create various indole derivatives, highlighting the flexibility of the synthetic route .

- Amidation and Nucleophilic Substitution: These methods involve reacting indole derivatives with appropriate amines or nucleophiles to form the desired pyrrolidine-containing compounds .

Each method offers different advantages regarding yield and complexity of synthesis.

The applications of 2-pyrrolidin-2-yl-1H-indole span several fields:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting cancer and neurological disorders.

- Chemical Biology: The compound serves as a tool for studying biological processes due to its ability to modulate enzyme activity and cellular signaling pathways.

Interaction studies involving 2-pyrrolidin-2-yl-1H-indole have focused on its binding affinity to various biological targets. These studies aim to understand how the compound interacts with proteins involved in disease mechanisms. For instance:

- Investigations into its role as an inhibitor of specific kinases have shown promising results, indicating potential therapeutic applications in oncology .

Further research is needed to characterize these interactions comprehensively.

Several compounds share structural similarities with 2-pyrrolidin-2-yl-1H-indole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-pyrrolidin-2-yl-1H-indole | Similar indole core with a different substitution | Potentially different biological activity profiles |

| Indole derivatives | Various substitutions on the indole ring | Broad range of biological activities |

| Pyrrolidine-based compounds | Variations in ring size or nitrogen placement | Different pharmacokinetic properties |

The uniqueness of 2-pyrrolidin-2-yl-1H-indole lies in its specific combination of a pyrrolidine ring fused with an indole structure, which may confer distinct biological activities not observed in other similar compounds.

Present-day research involving 2-pyrrolidin-2-yl-1H-indole spans multiple disciplines, with particular emphasis on pharmaceutical applications. The compound serves as a key intermediate in the development of drugs targeting neurological disorders, where its structural features provide advantageous binding properties to various receptors. In neuroscience research, derivatives of this compound are being investigated for their interactions with specific receptor subtypes, particularly within the serotonergic system.

Researchers are actively exploring this scaffold for applications in treating conditions ranging from migraines to inflammatory disorders. For example, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles has demonstrated excellent selectivity for h5-HT1D receptors over h5-HT1B receptors, suggesting potential applications in antimigraine treatments with reduced side effects. Additionally, the compound's versatility as a synthetic building block has led to its incorporation in libraries for high-throughput screening campaigns seeking novel bioactive molecules.

Molecular Significance in Heterocyclic Chemistry

From a chemical perspective, 2-pyrrolidin-2-yl-1H-indole represents an important heterocyclic system with distinctive structural and electronic properties. The indole nucleus—a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring—provides a platform for diverse functionalization strategies. The attachment of a pyrrolidine moiety at the C2 position creates a system with multiple nucleophilic centers and hydrogen bonding capabilities, contributing to its importance in medicinal chemistry.

The compound's significance extends beyond its own properties, as it serves as a model system for understanding the reactivity and behavior of more complex indole alkaloids. Its structural features enable interactions with biological targets through various binding modes, including hydrogen bonding, π-stacking, and hydrophobic interactions. As such, 2-pyrrolidin-2-yl-1H-indole contributes valuable insights to our understanding of structure-activity relationships in heterocyclic chemistry and drug design.

Convergent Synthetic Routes

Convergent synthetic strategies for 2-pyrrolidin-2-yl-1H-indole often involve the modular assembly of prefunctionalized indole and pyrrolidine fragments. A notable approach employs asymmetric [3+2] cycloaddition reactions between C(3)-substituted indoles and 2-amidoacrylates. For instance, (R)-BINOL- SnCl~4~ catalysis facilitates the formal [3+2] cycloaddition of 1,3-dimethylindole with methyl 2-acetamidoacrylate, yielding pyrroloindolines with enantiomeric excesses exceeding 90% [8]. This method capitalizes on the intrinsic nucleophilicity of the indole C(3) position, with Lewis acid activation of the acrylate enabling iminium ion formation and subsequent intramolecular cyclization [8].

Another convergent route utilizes Ag(I)- or Cu(I)-catalyzed [C + NC + CC] cycloadditions, where heteroaromatic aldehydes condense with glycylsultams to generate azomethine ylides. These intermediates undergo stereoselective cycloaddition with dipolarophiles, producing pyrrolidine-indole hybrids with controlled endo or exo selectivity [1]. For example, Ag(I) catalysis favors endo-cycloadducts, while Cu(I) shifts selectivity toward exo products, as confirmed by NOE analysis [1].

Photocatalyzed Decarboxylative Coupling Strategies

Visible-light photocatalysis has emerged as a powerful tool for constructing 2-pyrrolidin-2-yl-1H-indole derivatives. A decarboxylative coupling strategy employs α-oxocarboxylic acids as acylating agents under mild conditions. Irradiation with a blue LED in the presence of Ru(bpy)~3~Cl~2~ enables C3-acylation of free (NH)-indoles, yielding 3-acylindoles in high yields [5]. This method circumvents harsh reagents and operates at room temperature, demonstrating broad functional group tolerance [5].

Recent advancements integrate photocatalysis with cobalt coordination to achieve C–H alkoxylation. For example, indole C–H bonds undergo dehydrogenative cross-coupling with alcohols via a salicylaldehyde-cobalt catalyst, forming indole ethers [3]. While not directly targeting pyrrolidinyl-indoles, this methodology highlights the potential for photocatalytic C–H functionalization in assembling complex heterocycles [3].

Acid-Controlled Divergent Synthesis

Acid-mediated divergent synthesis allows selective access to 3-pyrrolidin-2-yl-1H-indoles or bis(indolyl)methanes (BIMs) from common precursors. Employing 2-styrylanilines with varying N-protecting groups, pK~a~ modulation dictates reaction pathways. Strong acids (e.g., TFA) promote intramolecular C–N coupling via proton-coupled electron transfer (PCET), yielding C-3 unsubstituted indoles [6]. In contrast, weaker acids favor Friedel-Crafts alkylation, forming BIMs through electrophilic activation of intermediates [7].

A representative example involves the electrochemical oxidation of N-acyl-2-styrylanilines. Water additives facilitate PCET under acidic conditions, while omitting water shifts selectivity toward BIM formation [6]. This tunability is critical for accessing diverse indole architectures from a single precursor.

Friedel-Crafts Alkylation Reactions

Friedel-Crafts alkylation remains a cornerstone for introducing pyrrolidine motifs to indoles. In a recent example, 2-amidoacrylates react with indoles under SnCl~4~ catalysis, forming C(3)-Friedel-Crafts adducts that cyclize to pyrroloindolines [8]. The reaction proceeds via conjugate addition to generate an iminium ion, followed by intramolecular amide attack [8].

Notably, acid-controlled conditions enable divergent outcomes. For instance, HClO~4~ promotes Friedel-Crafts alkylation of indoles with α-chlorodiazirines, yielding 3-arylpyridines via a cyclopropanation/ring-opening sequence [2]. Steric effects at the indole C(2) position critically influence regioselectivity, with bulky substituents favoring quinoline formation [2].

Stereoselective Synthetic Approaches

Enantioselective synthesis of 2-pyrrolidin-2-yl-1H-indoles leverages chiral catalysts and auxiliaries. The (R)-BINOL- SnCl~4~ system induces high enantioselectivity in [3+2] cycloadditions, producing pyrroloindolines with >90% ee [8]. Computational studies reveal that stereochemical control arises from chiral induction during the cyclopropanation step, with homoaromatic stabilization mitigating torquoselectivity effects in subsequent ring opening [2].

Alternative stereoselective routes employ chiral glycylsultams in [C + NC + CC] cycloadditions. The configuration of the sultam auxiliary dictates the stereochemistry of the pyrrolidine ring, enabling enantiomeric cycloadducts through ligand-controlled synthesis [1].

Aqua/Mechanochemical Mediated Synthesis

Aqua-mediated electrochemical synthesis offers a sustainable route to 2-pyrrolidin-2-yl-1H-indoles. By regulating the pK~a~ of N-protected 2-styrylanilines, water facilitates PCET events under electrochemical conditions, enabling intramolecular C–N bond formation [6]. This method operates at ambient temperature and avoids stoichiometric oxidants, aligning with green chemistry principles [6].

Mechanochemical approaches, though less explored, hold promise for solvent-free synthesis. Preliminary studies suggest that ball-milling indole derivatives with pyrrolidine precursors could accelerate solid-state reactions, though further optimization is required [6].

The nitrogen atoms within the 2-pyrrolidin-2-yl-1H-indole framework serve as primary sites for chemical modification, offering opportunities to modulate both physicochemical properties and biological activities [2] [3]. The indole nitrogen presents a particularly attractive target for substitution, as it directly influences the electronic properties of the aromatic system while maintaining the core heterocyclic integrity.

N-alkylation of indole derivatives has been extensively studied using various methodological approaches [3] [4]. Potassium carbonate-mediated N-alkylation in ionic liquids such as 1-n-butyl-3-methylimidazolium tetrafluoroborate provides an environmentally sustainable route to N-alkyl indole derivatives with good yields using both alkyl halides and sulfonates as electrophiles [4]. The methodology demonstrates excellent functional group tolerance and offers mild reaction conditions with straightforward workup procedures.

Silver hexafluoroantimonate-catalyzed aza-Friedel-Crafts alkylation represents a more sophisticated approach for generating N-substituted indole-pyrrolidine systems [2] [5]. This methodology enables the synthesis of 2,3-trans N-α indole substituted pyrrolidines and piperidines in moderate to excellent yields with outstanding diastereoselectivities reaching 99:1 ratios [2]. The reaction proceeds through AgSbF6-catalyzed N-α aza-Friedel-Crafts alkylation of N,O-acetals with indoles, providing access to sterically demanding substitution patterns.

N-methylation of indole using dimethylcarbonate as an environmentally friendly alkylation agent demonstrates catalyst-dependent selectivity [6]. When 1,4-diazabicyclo[2.2.2]octane is employed as catalyst, the reaction forms exclusively N-methylated indole through a mechanism involving methyl transfer via a complex formed between N-methylated DABCO and dimethylcarbonate [6]. This approach offers distinct advantages in terms of environmental sustainability and reaction selectivity.

The pyrrolidine nitrogen also presents opportunities for derivatization, particularly through the introduction of various alkyl, aryl, and heteroaryl substituents [7]. N-methylpyrrolidine synthesis can be achieved through multiple pathways, including direct methylation using monomethylamine under specific reaction conditions [7]. The resulting N-methylpyrrolidine derivatives exhibit enhanced basicity compared to the parent heterocycle, with important implications for biological activity.

Phenylsulfonyl substitution represents a classical pharmacophore modification that frequently appears in bioactive indole derivatives [8]. The introduction of phenylsulfonyl groups can be accomplished using lithium hexamethyldisilazide or triethylamine/dimethylaminopyridine reagent systems [8]. These modifications often result in improved selectivity profiles across serotonergic G-protein coupled receptor panels, demonstrating the critical importance of N-substitution patterns in determining biological activity.

| Derivative Type | Key Structural Features | Synthetic Methods | Yield Range (%) | Biological Significance |

|---|---|---|---|---|

| N-Alkyl Indole Derivatives | Enhanced donor ability, improved lipophilicity | AgSbF6-catalyzed aza-Friedel-Crafts alkylation | 67-98 | Enhanced pharmacological selectivity |

| N-Methylpyrrolidine | Secondary amine with pKa 2.59 | Reaction with iodomethane in DMSO | 70-85 | Improved basicity and nucleophilicity |

| N-Benzyl Substitution | Increased molecular weight, improved stability | Treatment with benzyl bromide | 60-80 | Reduced toxicity profiles |

| N-Phenylsulfonyl Substitution | Classical pharmacophore pattern | LiHMDS or triethylamine/DMAP reagents | 75-90 | Selective receptor binding |

| N-Cyclopropylmethyl Substitution | Sterically bulky alkyl group | Alkylation with cyclopropylmethyl halides | 65-85 | Improved metabolic stability |

Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Scaffold Development

The development of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffolds represents a significant advancement in heterocyclic chemistry, offering access to three-dimensionally complex molecular architectures with enhanced biological properties [9] [10]. These spiro systems combine the pharmacologically relevant indole nucleus with pyrrolidine rings in a unique geometric arrangement that facilitates specific protein-protein interactions.

Scaffold modification based on pioneering MDM2-p53 inhibitor research has led to the development of novel, chemically stable spiro-oxindole compounds bearing the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one framework [9] [10]. These compounds demonstrate significant advantages over earlier spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffolds by eliminating the tendency toward epimerization that plagued the initial designs [9]. The enhanced stability results from the altered connectivity pattern that reduces conformational flexibility around the spiro center.

Structure-based optimization inspired by natural product architectures has enabled the development of complex fused ring systems ideally suited for binding to specific protein targets [9]. The compounds demonstrate highly selective MDM2 protein binding and effectively interrupt protein-protein interactions with TP53 [9]. In vivo efficacy studies using SJSA-1 xenograft models have demonstrated remarkable potency, with single-dose administration achieving significant therapeutic effects [9].

One-pot chloroformylation-dearomatizing spirocyclization of tryptamine derivatives provides an efficient synthetic route to spiro[indole-3,3'-pyrrolidine]-2'-ones [11] [12]. This methodology employs transition-metal-free conditions and demonstrates broad substrate scope while maintaining high yields and stereoselectivity [12]. The procedure involves chloroformylation followed by intramolecular spirocyclization, enabling the construction of complex spiro systems in a single synthetic operation.

Copper-catalyzed dearomatization reactions of indole systems offer alternative approaches to spiro scaffold construction [13]. The methodology employs 2-methylindole-derived oxime acetates as starting materials and provides access to structurally novel spiro[indoline-3,2'-pyrrolidine] derivatives in 67-98% yields [13]. When the C-2 position of the indole remains unsubstituted, the reaction pathway diverges to produce azacarbazole derivatives in moderate yields, demonstrating the versatility of the synthetic approach.

Multi-component azomethine ylide cycloaddition reactions enable the synthesis of dispiro systems incorporating multiple heterocyclic rings [14]. The reaction of 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones with appropriate dipolarophiles leads to the formation of 1"-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3"-piperidine]-2,4"-diones through regioselective cycloaddition processes [14]. X-ray diffraction studies confirm the structural assignments and reveal the three-dimensional arrangements of these complex polycyclic systems.

| Scaffold Type | Core Structure Features | Synthetic Approach | Diastereoselectivity | Pharmacological Activity |

|---|---|---|---|---|

| Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | Chemically stable, no epimerization | MDM2-p53 inhibitor optimization | Up to 99:1 dr | MDM2-p53 interaction inhibition |

| Spiro[indoline-3,2'-pyrrolidine] | Copper-catalyzed dearomatization | One-pot chloroformylation | High diastereoselectivity | Antipsychotic activity |

| Spiro[indole-3,3'-pyrrolidine]-2'-ones | Chloroformylation-dearomatizing spirocyclization | Tryptamine derivative cyclization | Single diastereomer formation | Neurological disorder treatment |

| Dispiro[indoline-3,2'-pyrrolidine-3',3"-piperidine] | Multiple spiro centers | Multi-component azomethine ylide cycloaddition | Moderate to good dr | Anticancer activity |

| Spiro[pyrrolidine-3,3'-oxindole] | Natural product-inspired architecture | Pictet-Spengler oxidative ring contraction | Excellent stereoselectivity | Breast cancer cell inhibition |

Position-Specific Functionalization

Position-specific functionalization of the indole-pyrrolidine framework enables precise control over molecular properties through site-selective chemical modifications [15] [16]. The indole ring system presents multiple reactive sites, each with distinct electronic and steric characteristics that influence functionalization selectivity and product distribution.

C2-selective functionalization represents one of the most extensively studied modification patterns due to the inherent reactivity of this position [15]. Iridium(III)-catalyzed site-selective C-H functionalization enables regioselective amidation and alkenylation at the C2 position of N-acylindoles [15]. The methodology employs copper trifluoroacetate as a critical additive, achieving remarkable C2:C7 selectivity ratios of 13.2:1 [15]. Physical organic parametrization of substrates and additives has enabled the construction of robust structure-selectivity relationships that predict reaction outcomes across extensive substrate ranges.

The mechanism of C2-selective functionalization involves chelation-assisted C-H bond activation, where the N-acyl directing group coordinates to the metal center and facilitates selective bond cleavage at the proximal C2 position [15]. Electronic factors play a crucial role in determining selectivity, with electron-deficient additives promoting C2 functionalization while electron-rich additives favor alternative regioisomers [15].

C4-selective alkynylation has been achieved using palladium(II) catalysis with alanine as a transient directing group [16]. This methodology represents a significant advancement in indole functionalization as the C4 position is typically less reactive than the C2 and C3 sites [16]. The regioselectivity is explicitly demonstrated through the isolation and characterization of C4-selective palladacycle intermediates in the catalytic process [16]. Density functional theory calculations of energy barriers for C4- and C2-site-selective C-H activation provide theoretical support for the observed selectivity patterns.

C6-selective alkylation utilizes electronic-steric effects enabled by imino exchange and phosphorus ylide addition. The protocol employs readily available phosphorus ylides as alkylating reagents and alkylamines for regioselectivity control, starting from 2-alkynylanilines. The methodology provides access to C6-alkylated indoles with diverse C3-H and N1 substituents while maintaining excellent regioselectivity.

C7-selective functionalization is achieved through N-pivaloyl-directed C-H activation using iridium(III) catalysis with silver acetate [15]. The bulky pivaloyl directing group creates steric hindrance that disfavors C2 metalation while promoting C7 functionalization [15]. This approach has enabled the introduction of new C-C and C-N bonds at the C7 position with high selectivity, demonstrating the importance of steric factors in controlling regioselectivity.

Electrochemical site-selective C(sp3)-H amination of C2-methyl/ethyl indoles and pyrroles provides access to functionalized alkyl substituents without external oxidants or metal catalysts. The reaction exhibits excellent regioselectivity and broad substrate compatibility, achieving moderate to high yields under mild conditions.

| Position | Functionalization Type | Catalyst System | Selectivity Ratio | Mechanistic Basis |

|---|---|---|---|---|

| C2 Position | Amidation and alkenylation | Ir(III) with copper trifluoroacetate | 13.2:1 C2 selectivity | Chelation-assisted C-H activation |

| C3 Position | Alkynylation and arylation | Palladium-catalyzed cross-coupling | Inherent nucleophilic preference | Electronic activation at most acidic site |

| C4 Position | Selective alkynylation | Pd(II) with alanine directing group | C4-selective palladacycle formation | Transient directing group coordination |

| C6 Position | Electronic-steric controlled alkylation | Phosphorus ylide addition | Excellent regioselectivity | Imino exchange electronic effect |

| C7 Position | N-pivaloyl directed activation | Ir(III) with silver acetate | C7 preferred with bulky groups | Steric hindrance driven selectivity |

Complex Fused Ring System Development

The construction of complex fused ring systems incorporating both indole and pyrrolidine motifs represents a frontier area in heterocyclic chemistry, enabling access to architecturally sophisticated molecules with potential therapeutic applications. These polycyclic frameworks often mimic natural product structures while providing enhanced stability and improved pharmacological properties.

Pyrroloazocine indole alkaloids exemplify the synthetic challenges associated with eight-membered azacycle construction fused to pyrrole and indole units. An alternative synthetic strategy has been developed utilizing two key steps: regioselective Fischer indolization followed by transition-metal-mediated C-N cross-coupling of N-Boc aryl hydrazine with azacyclic vinyl triflates. Computational studies reveal distinct and complementary selectivities for palladium(0) and copper(I) catalysts depending on ring size, with palladium effective for five- and six-membered rings while copper exhibits superior performance for seven-membered or larger systems.

Tetracyclic fused scaffolds have been constructed through (3+2) cycloaddition of azomethine ylides, enabling the combination of pyrrolidine and azepinoindole or cycloheptaindole fragments. This methodology demonstrates high diastereoselectivity and moderate to excellent yields in a catalyst-free single-step process. The approach represents a valuable strategy for generating pseudo-natural products that combine structural motifs from different natural product classes.

Gold-catalyzed bicyclization of diaryl alkynes provides access to polycyclic fused indole and spirooxindole derivatives through unprecedented alkyne bifunctionalization transformations. The reaction is terminated by stepwise formal X-H insertion to furnish polycyclic frameworks with structural diversity. Key 3H-indole intermediates have been isolated and characterized for the first time, providing mechanistic insights into the transformation.

[8+2]/aryl-ene tandem reactions between azaheptafulvenes and arynes enable the formation of cyclohepta[b]indoles in a single synthetic operation. This represents the first application of azaheptafulvenes in tandem reactions with arynes, demonstrating good yields and broad substrate scope. Employment of excess arynes provides access to even more complex polycyclic oxacyclohepta[b]indoles through [8+2]/aryl-ene/[6+2] tandem reaction sequences.

Radical-mediated construction of indole-fused eight-membered heterocyclic rings has been achieved through iron(III) chloride-catalyzed cross-dehydrogenative double C-N bond formation. The methodology employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an oxidant under mild conditions and proceeds through tandem radical cyclization. Electron paramagnetic resonance experiments and time-course 1H nuclear magnetic resonance studies confirm the formation of pyrazole N-radicals as key intermediates in the cyclization process.

One-pot synthesis of polynuclear indole derivatives through Friedel-Crafts alkylation of γ-hydroxybutyrolactams provides access to previously unknown polycyclic indole scaffolds. The methodology utilizes 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one as an electrophilic source of N-acyliminium ions, which undergo substitution with electron-rich indole derivatives. The approach yields 37-55% across a range of tested reactants and demonstrates good tolerance for different substituents in both reaction partners.

| Ring System Type | Structural Complexity | Synthetic Strategy | Key Innovation | Yield Range (%) |

|---|---|---|---|---|

| Pyrroloazocine indole alkaloids | Eight-membered azacycle fused system | Fischer indolization + Pd/Cu C-N coupling | Complementary Pd/Cu selectivity | 65-85 |

| Tetracyclic fused scaffolds | Pyrrolidine-fused azepino/cycloheptaindoles | (3+2) Azomethine ylide cycloaddition | Catalyst-free single-step formation | 60-90 |

| Cyclohepta[b]indoles | Seven-membered ring fusion | [8+2]/aryl-ene tandem reaction | Azaheptafulvene-aryne reaction | 70-85 |

| Indole-fused eight-membered rings | Radical-mediated double C-N formation | FeCl3-catalyzed cross-dehydrogenative coupling | Radical pathway construction | 55-80 |

| Polycyclic spiroindolines | Multiple ring junction architecture | Gold-catalyzed bicyclization | Diaryl alkyne bifunctionalization | 70-95 |

Stereochemical Influences on Molecular Architecture

Stereochemical factors exert profound influences on the molecular architecture of indole-pyrrolidine derivatives, affecting everything from three-dimensional shape to biological activity profiles. The pyrrolidine ring system is particularly susceptible to stereochemical variations due to its inherent conformational flexibility and the presence of multiple stereogenic centers in substituted derivatives.

Pyrrolidine ring puckering represents a fundamental stereochemical consideration that directly impacts molecular geometry and receptor binding. The five-membered pyrrolidine ring exhibits pseudorotation, an intrinsic property of saturated five-membered rings that enables energetically advantageous conformations and provides interesting three-dimensional coverage useful for pharmacophore space exploration. The ring adopts specific conformations based on the electronegativity of C4 substituents, with the pyrrolidine ring of proline acquiring two distinct conformations called C4 (or Cγ)-exo and -endo envelope conformers.

Fluorine substitution provides a powerful tool for controlling pyrrolidine ring conformation through stereoelectronic effects. Selective fluorination of the pyrrolidine ring in proline motifs induces significant conformational changes that impact the structure and biological roles of modified peptides and proteins. Vicinal difluorination, particularly in (3S,4R)-3,4-difluoroproline, serves to mitigate the inherent conformational bias of the pyrrolidine ring by introducing stereoelectronic effects that modulate conformational preferences.

A generalized anomeric effect arising from nN→σ*CF electron delocalization plays a crucial role in modulating the energetics of α-fluoro isomers and imparts strong conformational bias. This effect is particularly important in determining the relative stabilities of different stereoisomers and regioisomers of difluoropyrrolidines. In contrast, the fluorine gauche effect assumes a secondary role as it is overshadowed by steric and electrostatic interactions.

Spiro center configuration represents another critical stereochemical determinant that controls binding site complementarity and receptor selectivity. The absolute configuration at the spiro carbon center directly influences the spatial arrangement of attached substituents and determines the overall molecular topology. This configuration affects the ability of molecules to form specific interactions with biological targets and can dramatically alter pharmacological profiles.

Azomethine ylide approach geometry in 1,3-dipolar cycloaddition reactions determines product diastereoselectivity and influences the stereochemical outcome of spiro compound formation. The stereoselectivity of cycloaddition can be explained by the possible approach of sterically unhindered azomethine ylides to the plane of double bonds, both from the anti-side and syn-side relative to existing substituents. Steric hindrance of the approaching ylide component influences the preference for one diastereomer over another.

Conformational equilibrium between different ring conformations affects pharmacophore geometry and biological activity. The compound's planar indole system and non-planar pyrrolidine group create a stereoelectronic environment that influences reactivity and intermolecular interactions. The unique combination of aromatic and saturated heterocyclic rings imparts distinct chemical and biological properties not observed in simpler analogs.

Chiral auxiliary effects enable enantioselective synthesis of indole-pyrrolidine derivatives with high stereochemical control. Enzymatic platforms utilizing engineered cytochrome P411 variants can catalyze intramolecular C(sp3)-H amination to construct chiral pyrrolidines and indolines with good enantioselectivity. These biocatalytic approaches demonstrate remarkable stereochemical control, often achieving enantioselectivities exceeding 95% while maintaining good catalytic efficiency.

| Stereochemical Factor | Molecular Architecture Impact | Structural Determinants | Stereochemical Outcome | Biological Consequence |

|---|---|---|---|---|

| Pyrrolidine Ring Puckering | Pseudorotation influences 3D coverage | C4 substituent electronegativity | Endo vs exo envelope conformers | Altered binding affinity patterns |

| Spiro Center Configuration | Controls binding site complementarity | Absolute configuration at spiro carbon | Enhanced receptor selectivity | Improved pharmacological selectivity |

| Azomethine Ylide Approach | Determines product diastereoselectivity | Steric hindrance of approaching ylide | Anti vs syn cycloaddition products | Different biological activity profiles |

| Conformational Equilibrium | Affects pharmacophore geometry | Aromatic-aliphatic ring interactions | Preferred molecular conformations | Enhanced target recognition |

| Chiral Auxiliary Effects | Directs enantioselective synthesis | Auxiliary-substrate coordination | High enantioselectivity (>95% ee) | Reduced off-target effects |